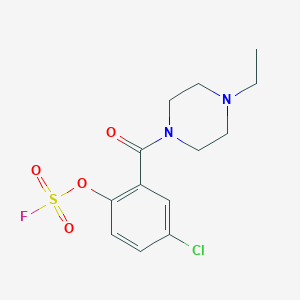
1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine, also known as CFSEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFSEB is a piperazine derivative that has been synthesized through a multi-step process involving the reaction of 5-chloro-2-fluorobenzoic acid with thionyl chloride, followed by the reaction with piperazine and ethyl iodide.
作用机制
The mechanism of action of 1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of HDAC, a protein involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
实验室实验的优点和局限性
1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine has several advantages for lab experiments. It is a highly selective inhibitor of COX-2 and HDAC, making it a useful tool for investigating the role of these enzymes in various biological processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, this compound has several limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to work with in certain experimental systems. Additionally, this compound has a relatively short half-life in vivo, making it difficult to use in animal studies.
未来方向
There are several future directions for research on 1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine. One area of research is the development of more potent and selective inhibitors of COX-2 and HDAC. Another area of research is the investigation of the role of this compound in other biological processes, such as angiogenesis and immune regulation. Additionally, there is potential for the development of this compound as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections.
合成方法
The synthesis of 1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine involves several steps. First, 5-chloro-2-fluorobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to form the corresponding amide. Finally, the amide is reacted with ethyl iodide to form this compound. The overall yield of the synthesis is approximately 30%.
科学研究应用
1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used in various research studies to investigate the mechanism of action of these biological activities.
属性
IUPAC Name |
1-(5-chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O4S/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14)3-4-12(11)21-22(15,19)20/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPXLWUABBAGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3019480.png)
![(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B3019483.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B3019484.png)

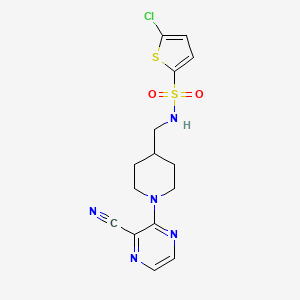

![N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide](/img/structure/B3019492.png)
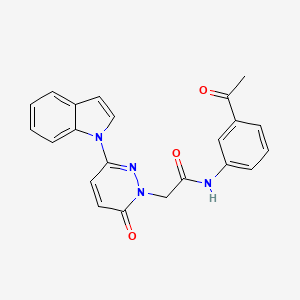
![N-(2-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B3019495.png)
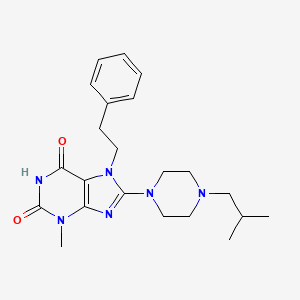
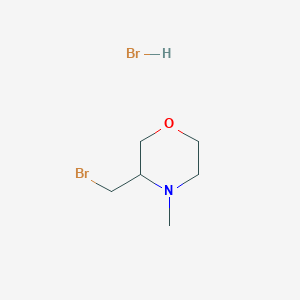

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3019502.png)
![Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate](/img/structure/B3019503.png)